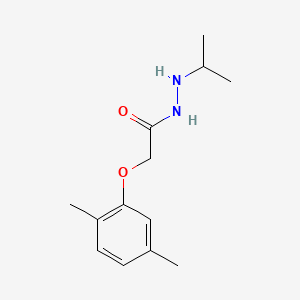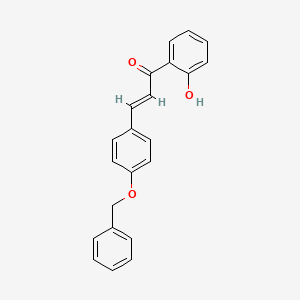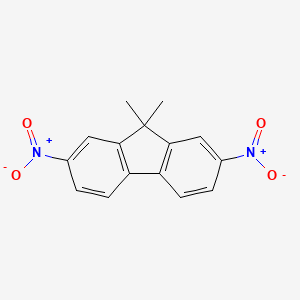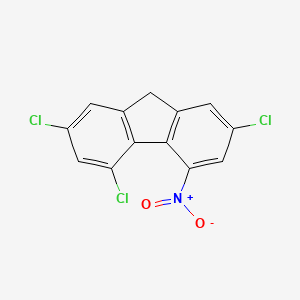
2-(3-Nitrocinnamoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrocinnamoyl)pyridine is an organic compound that features a pyridine ring substituted with a 3-nitrocinnamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrocinnamoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures, followed by treatment with water to yield the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cinnamoyl group.
Industrial Production Methods
Industrial production of nitropyridines often involves the use of nitric acid in trifluoroacetic anhydride, which provides higher yields compared to traditional nitration methods . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrocinnamoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for the oxidation of nitropyridines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitropyridine N-oxides.
Reduction: Formation of aminopyridines.
Substitution: Formation of halogenated or sulfonated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Nitrocinnamoyl)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrocinnamoyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cinnamoyl group can interact with proteins and enzymes, affecting their function. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinonitrile: A pyridine derivative with a nitrile group at the 3-position.
3-Nitropyridine: A simpler nitropyridine without the cinnamoyl group.
Pyridine-3-carbonitrile: Another pyridine derivative with a nitrile group.
Uniqueness
2-(3-Nitrocinnamoyl)pyridine is unique due to the presence of both the nitro and cinnamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler pyridine derivatives.
Propiedades
Número CAS |
92905-89-0 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
(E)-3-(3-nitrophenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)16(18)19/h1-10H/b8-7+ |
Clave InChI |
YCHBSERUZJISSM-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)


